molecular formula C113H144ClN21O35 B10859807 Antibiotic a 16686a'2

Antibiotic a 16686a'2

Cat. No.: B10859807
M. Wt: 2391.9 g/mol
InChI Key: FLZBDKOAIZUTMK-VUTBENODSA-N
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Description

Antibiotic A 16686a'2, commonly referred to as Ramoplanin, is a lipoglycodepsipeptide antibiotic produced by Actinoplanes species ATCC 33076 . Its molecular formula is C₁₀₆H₁₇₀ClN₂₁O₃₀, with a CAS registry number of 76168-82-6 . Ramoplanin exists as a complex mixture of structurally related components, including ramoplanin A2 (the primary active form), A1, A'1, A'2, A3, and A'3 .

Properties

Molecular Formula

C113H144ClN21O35

Molecular Weight

2391.9 g/mol

IUPAC Name

(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2E,4E)-7-methylocta-2,4-dienoyl]amino]butanediamide

InChI

InChI=1S/C113H144ClN21O35/c1-53(2)17-11-9-14-22-80(146)121-76(50-79(117)145)102(157)135-91-95(96(118)151)170-112(167)90(65-33-44-77(144)71(114)49-65)134-97(152)55(5)120-100(155)74(47-54(3)4)122-81(147)51-119-103(158)85(60-23-34-66(140)35-24-60)130-106(161)84(58(8)139)128-108(163)87(64-31-42-70(43-32-64)168-113-94(150)93(149)92(148)78(52-136)169-113)129-99(154)72(20-15-45-115)123-101(156)75(48-59-18-12-10-13-19-59)125-104(159)82(56(6)137)127-109(164)88(62-27-38-68(142)39-28-62)132-110(165)89(63-29-40-69(143)41-30-63)131-105(160)83(57(7)138)126-98(153)73(21-16-46-116)124-107(162)86(133-111(91)166)61-25-36-67(141)37-26-61/h9-14,18-19,22-44,49,53-58,72-76,78,82-95,113,136-144,148-150H,15-17,20-21,45-48,50-52,115-116H2,1-8H3,(H2,117,145)(H2,118,151)(H,119,158)(H,120,155)(H,121,146)(H,122,147)(H,123,156)(H,124,162)(H,125,159)(H,126,153)(H,127,164)(H,128,163)(H,129,154)(H,130,161)(H,131,160)(H,132,165)(H,133,166)(H,134,152)(H,135,157)/b11-9+,22-14+/t55-,56+,57-,58-,72-,73-,74+,75+,76+,78-,82+,83-,84-,85+,86-,87+,88-,89+,90+,91+,92-,93+,94+,95+,113+/m1/s1

InChI Key

FLZBDKOAIZUTMK-VUTBENODSA-N

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC(C)C)C2=CC=C(C=C2)O)[C@@H](C)O)C3=CC=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CCCN)CC5=CC=CC=C5)[C@H](C)O)C6=CC=C(C=C6)O)C7=CC=C(C=C7)O)[C@@H](C)O)CCCN)C8=CC=C(C=C8)O)NC(=O)[C@H](CC(=O)N)NC(=O)/C=C/C=C/CC(C)C)C(=O)N)C9=CC(=C(C=C9)O)Cl

Canonical SMILES

CC1C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(C)C)C2=CC=C(C=C2)O)C(C)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)CCCN)CC5=CC=CC=C5)C(C)O)C6=CC=C(C=C6)O)C7=CC=C(C=C7)O)C(C)O)CCCN)C8=CC=C(C=C8)O)NC(=O)C(CC(=O)N)NC(=O)C=CC=CCC(C)C)C(=O)N)C9=CC(=C(C=C9)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Antibiotic A 16686A’2 involves the fermentation of Actinoplanes species. The fermentation process is followed by isolation and purification of the antibiotic complex . The synthetic route includes the formation of a cyclic peptide from sixteen amino acids . The reaction conditions typically involve controlled fermentation parameters such as temperature, pH, and nutrient supply to optimize the yield of the antibiotic.

Industrial Production Methods: Industrial production of Antibiotic A 16686A’2 is carried out through large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, extraction, and chromatography, to isolate the antibiotic complex . The production process is designed to maximize the yield and purity of the antibiotic while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

Structural Composition

A-16686A'2 belongs to a complex of three closely related polypeptides characterized by:

  • Chlorinated phenyl moieties : Imparts structural uniqueness and contributes to antimicrobial activity .

  • D-mannose residues : Likely involved in solubility and molecular recognition .

  • Glycoproteide backbone : Combines carbohydrate and peptide elements, common in antibiotics targeting cell wall synthesis .

Mechanism of Action

A-16686A'2 specifically inhibits bacterial cell wall biosynthesis by targeting peptidoglycan assembly. Key mechanistic steps include:

  • Binding to lipid II intermediates : Disrupts the transglycosylation and transpeptidation steps critical for peptidoglycan cross-linking .

  • Bactericidal activity : Exhibits rapid concentration-dependent killing of Staphylococcus aureus, Streptococcus pneumoniae, and other Gram-positive pathogens .

  • Lack of cross-resistance : No observed resistance linkage with β-lactams, glycopeptides, or other clinically used antibiotics .

Antimicrobial Activity

Bacterial StrainMIC Range (µg/mL)Bactericidal Effect (Y/N)
Staphylococcus aureus0.016–0.5Y
Streptococcus pneumoniae0.03–1.0Y
Enterococcus faecalis0.25–2.0Y
Clostridium difficile0.06–0.5Y
Data aggregated from in vitro studies .

Chemical Stability and Reactivity

  • pH sensitivity : Retains activity across physiological pH ranges (5.5–7.5) .

  • Thermal stability : Degrades at temperatures >50°C, with reduced efficacy after prolonged exposure .

  • Enzymatic resistance : Not hydrolyzed by β-lactamases or aminoglycoside-modifying enzymes, contributing to its unique resistance profile .

Synthetic and Fermentation Insights

  • Fermentation : Produced via submerged fermentation of Actinoplanes sp. ATCC 33076 under controlled aeration and nutrient conditions .

  • Purification : Isolated using ion-exchange chromatography and reverse-phase HPLC, yielding three bioactive fractions (A1, A2, A3) .

  • Structural analogs : Minor modifications in chlorinated phenyl groups alter potency but not spectrum .

Comparative Mechanistic Analysis

A-16686A'2 shares functional parallels with other cell wall-targeting antibiotics but differs in specificity:

FeatureA-16686A'2Vancomycinβ-Lactams
Target Lipid IID-Ala-D-AlaPenicillin-binding proteins
Resistance mechanism None reportedvan gene clusterβ-lactamase production
Spectrum Gram-positiveGram-positiveBroad
Adapted from .

Research Gaps and Limitations

  • Synthetic pathways : No total synthesis routes have been published; production remains reliant on microbial fermentation .

  • Structure-activity relationships (SAR) : Limited data on the role of D-mannose or chlorinated moieties in target binding.

  • In vivo pharmacokinetics : Absence of published studies on bioavailability, tissue distribution, or metabolite profiles.

Mechanism of Action

The mechanism of action of Antibiotic A 16686A’2 involves the inhibition of bacterial cell wall biosynthesis. It specifically binds to the first sugar of lipid I, N-Acetylmuramic acid, thereby interfering with peptidoglycan production . This action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The antibiotic targets a broad spectrum of Gram-positive pathogens, including Enterococci, Staphylococci, Bacilli, Streptococci, and Listeria monocytogenes .

Comparison with Similar Compounds

Mechanism of Action

Ramoplanin exerts bactericidal activity by inhibiting peptidoglycan synthesis in gram-positive bacteria. It specifically targets lipid II, a critical intermediate in cell wall biosynthesis, preventing the transglycosylation step essential for cross-linking peptidoglycan strands .

Spectrum of Activity

Ramoplanin demonstrates potent activity against aerobic and anaerobic gram-positive pathogens, including:

  • Clostridium difficile
  • Enterococcus faecium (vancomycin-resistant strains, VRE)
  • Staphylococcus aureus (methicillin-resistant strains, MRSA)
  • Streptococcus pneumoniae .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ramoplanin and Other Gram-Positive Antibiotics

Parameter Ramoplanin Vancomycin Teicoplanin Daptomycin
Class Lipoglycodepsipeptide Glycopeptide Glycopeptide Lipopeptide
Molecular Target Lipid II D-Ala-D-Ala D-Ala-D-Ala Bacterial cell membrane
Resistance Mechanism No cross-resistance with glycopeptides VanA/VanB gene clusters (VRE) Similar to vancomycin Membrane modifications
Administration Route Oral (for CDAD) Intravenous Intravenous/Intramuscular Intravenous
Spectrum Gram-positive aerobes/anaerobes Gram-positive aerobes Gram-positive aerobes Gram-positive aerobes
Adverse Effects Minimal gastrointestinal effects Red man syndrome, nephrotoxicity Hypersensitivity reactions Myopathy, elevated CK levels

Key Findings:

Mechanistic Uniqueness : Ramoplanin’s lipid II inhibition distinguishes it from glycopeptides like vancomycin and teicoplanin, which target D-Ala-D-Ala . This unique mechanism avoids cross-resistance, making it a viable option against vancomycin-resistant strains .

Oral Efficacy: Unlike vancomycin (which requires intravenous administration for systemic infections), Ramoplanin’s oral formulation targets CDAD without significant systemic exposure, reducing systemic toxicity risks .

Resistance Profile: No cases of Ramoplanin resistance have been documented in clinical isolates, whereas vancomycin resistance (e.g., VRE) is a growing concern .

Limitations:

  • Ramoplanin’s spectrum is restricted to gram-positive bacteria, limiting its utility in polymicrobial infections.
  • Clinical data remain preliminary, with ongoing trials needed to confirm long-term efficacy and safety .

Q & A

Q. What experimental models are recommended for assessing the in vitro efficacy of Antibiotic A 16686A'2 against Gram-positive pathogens?

Use standardized broth microdilution methods (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include control strains (e.g., Staphylococcus aureus ATCC 29213) and clinical isolates of vancomycin-resistant Enterococcus (VRE) for comparative analysis. Data should include time-kill curves to assess bactericidal activity .

Q. How does this compound's mechanism of action differ from other glycopeptide antibiotics?

this compound inhibits peptidoglycan synthesis by binding to lipid II, a precursor in bacterial cell wall biosynthesis. Unlike vancomycin, which targets D-Ala-D-Ala termini, this compound exhibits activity against glycopeptide-resistant strains due to its distinct binding site. Validate mechanism via lipid II binding assays or crystallographic studies .

Q. What are the critical parameters for stability testing of this compound in reconstituted formulations?

Assess stability under varying pH (4–8), temperatures (4°C–25°C), and solvents (e.g., sterile water, saline). Use HPLC to monitor degradation products over 24–72 hours. Prioritize independent pharmacological studies over industry-generated data to avoid bias .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize production yield in Streptomyces monomycini cultures?

Implement a Box-Behnken design to evaluate factors like fermentation pH, temperature, and nutrient concentration. Measure antibiotic activity via agar diffusion assays. Use ANOVA to identify significant variables and predict optimal conditions (e.g., pH 7.2, 28°C) .

Q. What strategies resolve contradictions in antimicrobial activity data across different production batches?

Conduct multivariate analysis to isolate batch-specific variables (e.g., precursor purity, fermentation duration). Pair with whole-genome sequencing of production strains to detect mutations affecting biosynthetic gene clusters. Cross-reference with MIC data from standardized panels .

Q. How can public antimicrobial resistance (AMR) datasets inform empirical dosing strategies for this compound?

Integrate regional AMR surveillance data (e.g., WHO GLASS) with pharmacokinetic/pharmacodynamic (PK/PD) models. Use Monte Carlo simulations to predict clinical efficacy against prevalent resistant strains. Prioritize data from independent epidemiological studies .

Q. What molecular techniques confirm the absence of cross-resistance between this compound and vancomycin?

Perform genomic sequencing of resistant mutants induced in vitro. Look for mutations in van operons (e.g., vanA, vanB) and lipid II biosynthesis genes. Compare resistance profiles using checkerboard synergy assays .

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